tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Description
tert-Butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to an ethyl linker, which is further connected to a para-substituted phenyl ring bearing an aminomethyl (-CH₂NH₂) moiety. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol (as per ). The compound is structurally defined by three key features:
A tert-butyl carbamate group, which enhances stability and modulates solubility.
An ethyl chain serving as a flexible linker between the carbamate and aromatic ring.
A 4-(aminomethyl)phenyl group, providing a primary amine functional group for further derivatization or biological interactions.
Synthesis typically involves multi-step reactions, including bromination, nucleophilic substitution, and coupling strategies. For example, intermediates like bromoethyl phenyl derivatives (analogous to 's 20a–20c) may undergo amination or cross-coupling reactions to introduce the aminomethyl group. The compound is often purified via flash chromatography and characterized using ¹H/¹³C NMR and mass spectrometry (e.g., MS-ESI) .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKWHXLDRAEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183185-25-2 | |
| Record name | tert-butyl (1-(4-(aminomethyl)phenyl)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate Protection and Coupling Strategy
- Starting Materials: The synthesis often begins with 4-(aminomethyl)phenylacetic acid or related amine-containing precursors.
- Protection Step: The primary amine is protected using tert-butoxycarbonyl (Boc) protection by reacting with Boc anhydride under mild basic conditions (e.g., triethylamine in dichloromethane).
- Coupling Reaction: The protected amine is coupled with an ethyl linker or related intermediate using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: The coupling is typically conducted at room temperature with stirring for several hours to ensure completion.
- Purification: The product is purified by flash chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane) to remove unreacted starting materials and byproducts.
- Characterization: Structural confirmation is achieved by ¹H/¹³C NMR spectroscopy, mass spectrometry (MS-ESI), and sometimes X-ray crystallography for stereochemical verification.
Industrial Scale Preparation
- Continuous Flow Reactors: For scaling up, continuous flow chemistry is employed to enhance reaction control, improve yields, and reduce contamination risk.
- Automation: Automated systems allow precise control of temperature, reagent addition, and reaction times, which is critical for reproducibility and safety in large-scale synthesis.
- Advantages: This approach leads to higher efficiency and consistent product quality.
Reaction Analysis and Conditions
| Reaction Type | Reagents/Conditions | Outcome/Product Type |
|---|---|---|
| Carbamate Formation | Boc anhydride, triethylamine, DCM, RT | tert-butyl carbamate-protected amine |
| Coupling | DCC, DMAP, RT | Coupled carbamate derivative |
| Reductive Amination | Benzaldehyde, NaBH4, MeOH, 3Å sieves, -10 to 20 °C | Aminomethylated carbamate intermediate |
| Oxidation | H2O2, KMnO4, aqueous/organic solvents, RT | Oxides and hydroxyl derivatives |
| Reduction | LiAlH4, NaBH4, dry ether/THF, inert atmosphere | Primary amines |
| Nucleophilic Substitution | Halides, alkoxides, DMSO or acetonitrile | Substituted carbamates |
- Notes on Reaction Conditions: Oxidation and reduction reactions are sensitive to solvents and atmosphere; inert conditions are preferred for reductions to avoid side reactions. Substitution reactions require polar aprotic solvents for optimal nucleophilicity.
Purification and Characterization
- Purification: Flash chromatography using silica gel is standard, with solvent systems such as ethyl acetate/hexane gradients.
- Spectroscopic Techniques:
- ¹H NMR: Identification of tert-butyl group (~1.4 ppm), aromatic protons, and aminomethyl protons.
- ¹³C NMR: Carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm).
- IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry: Electrospray ionization (ESI) confirms molecular ion peaks.
- X-ray Crystallography: Used for stereochemical confirmation in research settings.
Summary Table of Key Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amine Protection | Boc anhydride, triethylamine, DCM | >90 | Mild conditions, room temperature |
| 2 | Coupling Reaction | DCC, DMAP, RT | 80-90 | Requires purification |
| 3 | Reductive Amination (analogous) | Benzaldehyde, NaBH4, MeOH, 3Å sieves, -10 to 20 °C | ~92 | High yield, intermediate stage |
| 4 | Purification | Flash chromatography | - | Essential for product purity |
| 5 | Characterization | NMR, IR, MS, X-ray | - | Confirms structure and purity |
Research Findings and Practical Notes
- The Boc protection strategy is favored for its mildness and compatibility with various functional groups.
- Reductive amination offers a versatile route to introduce aminomethyl groups on aromatic rings.
- Continuous flow methods are emerging as superior for industrial production due to scalability and safety.
- Stability of the compound is enhanced by the tert-butyl carbamate group; however, care must be taken to avoid strong acidic or basic conditions that can cleave the Boc group.
- Analytical techniques confirm the integrity and purity of the final product, crucial for downstream applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety. The presence of the aminomethyl phenyl group enhances its biological activity, making it a candidate for various applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that carbamate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
Neuroprotective Effects
Some studies suggest that carbamate derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be pivotal for its application in neurological disorders.
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form complexes with various drugs enhances the bioavailability of active pharmaceutical ingredients (APIs). This property is particularly beneficial in formulating medications that require improved absorption rates.
Cosmetic Applications
This compound may also find applications in cosmetic formulations due to its potential moisturizing and skin-protective properties. Studies on similar compounds have demonstrated their effectiveness in enhancing skin hydration and barrier function.
Polymer Chemistry
In polymer chemistry, carbamate derivatives are often used as intermediates in synthesizing polyurethanes and other polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Studies on carbamate derivatives |
| Pharmaceutical Formulations | Drug delivery systems, enhanced bioavailability | Research on solubility and stability |
| Cosmetic Applications | Moisturizers, skin protectants | Investigations into skin hydration |
| Material Science | Polymer synthesis, enhancement of material properties | Research on polymer chemistry |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various carbamate derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent.
Case Study 2: Drug Delivery
In another study focused on drug delivery systems, researchers formulated nanoparticles using this compound as a stabilizing agent. The findings demonstrated improved drug release profiles and enhanced therapeutic efficacy compared to conventional formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces[10][10].
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate, a comparative analysis with structurally related compounds is provided below.
Structural and Functional Comparison
Functional Group Impact on Properties
- Ethyl Linker vs. Direct Bonding : The ethyl chain in the target compound enhances conformational flexibility compared to the rigid phenyl-carbamate bond in ’s derivative. This flexibility may improve binding to biological targets (e.g., enzymes or receptors) .
- Aminomethyl vs. Bromo Substituents: The -CH₂NH₂ group in the target compound provides a site for conjugation (e.g., peptide coupling), whereas bromo substituents () facilitate cross-coupling reactions for structural diversification .
- Chirality : The (R)-enantiomer () may exhibit distinct pharmacokinetic or pharmacodynamic profiles due to stereospecific interactions .
Biological Activity
Tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is a carbamate derivative with potential pharmaceutical applications. Its unique structure, characterized by a tert-butyl group, an ethyl group, and an aminomethyl-substituted phenyl moiety, allows it to interact with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
- Molecular Formula : C13H19N2O2
- Molar Mass : 238.33 g/mol
- Solubility : Slightly soluble in water; more soluble in organic solvents like methanol and DMSO.
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity through interactions with specific protein targets. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity, making it a valuable tool in biochemical research.
- Cellular Processes : Studies suggest that this compound influences various cellular processes, potentially affecting metabolic pathways and signaling mechanisms. This makes it a candidate for further investigation in drug development.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | C13H19N2O2 | Base compound under study; potential for drug development. |
| Tert-butyl N-[4-(aminophenyl)]carbamate | C12H16N2O2 | Lacks ethyl substitution; used primarily as an intermediate. |
| Tert-butyl 4-aminophenethylcarbamate | C15H22N2O2 | Similar structure but different functional groups affecting solubility and reactivity. |
| Tert-butyl (phenylmethylene)carbamate | C12H15NO2 | Different substituents on the phenyl ring; influences biological activity and applications. |
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated the compound's effectiveness as a modulator of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting key enzymes related to fatty acid synthesis, indicating potential applications in metabolic disorders .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered subcutaneously, with bioavailability rates around 74% in animal models . This suggests that it may be effective in therapeutic contexts requiring systemic delivery.
- Comparative Efficacy : In comparative studies, this compound showed enhanced efficacy over similar carbamates in modulating enzyme activity related to lipid metabolism, highlighting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate in academic laboratories?
- Methodological Answer : The compound can be synthesized via carbamate protection strategies. A typical approach involves reacting the primary amine group in the precursor with Boc (tert-butoxycarbonyl) anhydride under mild basic conditions (e.g., using triethylamine in dichloromethane). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted reagents. For analogous carbamates, X-ray crystallography has confirmed structural integrity , while NMR (1H/13C) and IR spectroscopy validate functional groups .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm for 1H, ~28 ppm for 13C) and the carbamate carbonyl (~155 ppm in 13C).
- IR Spectroscopy : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related carbamates .
Q. What handling and storage protocols ensure compound stability?
- Methodological Answer : Store in airtight containers at room temperature, shielded from light and moisture. Avoid exposure to strong acids/bases (e.g., TFA or NaOH), which may cleave the Boc group. Stability testing under inert atmospheres (N2/Ar) is recommended for long-term storage, as similar carbamates degrade under oxidative conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Apply Bayesian optimization or heuristic algorithms to systematically explore parameter spaces (e.g., solvent polarity, temperature, catalyst loading). For example, Bayesian models reduce the number of trial reactions by predicting optimal conditions based on prior data, achieving >90% yield in some carbamate syntheses . Parallel experimentation (e.g., high-throughput screening) further accelerates optimization.
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR results with density functional theory (DFT)-predicted spectra.
- Dynamic Effects : Account for conformational flexibility in solution (e.g., rotamer populations) that may differ from static computational models.
- Crystallographic Validation : Use X-ray data (if available) to confirm bond lengths/angles, as seen in carbamate structural studies .
Q. What experimental strategies assess pH-dependent stability?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC or LC-MS under controlled pH (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions).
- Temperature Variants : Conduct Arrhenius analysis at 25°C, 40°C, and 60°C to extrapolate shelf-life.
- Mechanistic Probes : Identify degradation products (e.g., free amine via Boc deprotection) using mass spectrometry .
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields during scale-up?
- Methodological Answer :
- Mixer Efficiency : Evaluate mass/heat transfer limitations using dimensionless numbers (Reynolds, Damköhler).
- Purification Losses : Compare crude vs. purified yields; optimize column chromatography or switch to recrystallization.
- Reagent Purity : Test starting materials for trace impurities (e.g., via GC-MS) that may inhibit reactivity at larger scales .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
